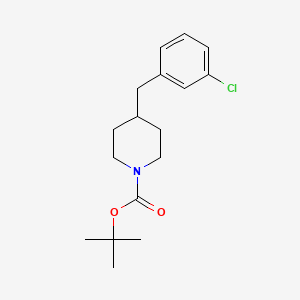

tert-Butyl 4-(3-chlorobenzyl)piperidine-1-carboxylate

Description

tert-Butyl 4-(3-chlorobenzyl)piperidine-1-carboxylate is a nitrogen-containing heterocyclic compound featuring a piperidine ring substituted with a 3-chlorobenzyl group at the 4-position and a tert-butyl carbamate protecting group. This compound is widely used as an intermediate in organic synthesis, particularly in pharmaceutical research for the development of bioactive molecules. Its structural framework allows for modular functionalization, making it valuable in medicinal chemistry for optimizing pharmacokinetic properties such as solubility and metabolic stability .

Properties

IUPAC Name |

tert-butyl 4-[(3-chlorophenyl)methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24ClNO2/c1-17(2,3)21-16(20)19-9-7-13(8-10-19)11-14-5-4-6-15(18)12-14/h4-6,12-13H,7-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPXOIJWTARSWSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of Piperidine-4-carboxylate with 3-Chlorobenzyl Bromide

A common route involves the alkylation of tert-butyl piperidine-1-carboxylate with 3-chlorobenzyl bromide. The reaction proceeds in anhydrous tetrahydrofuran (THF) at −78°C, using lithium hexamethyldisilazide (LiHMDS) as a base to deprotonate the piperidine nitrogen, enhancing nucleophilicity. The tert-butyl group acts as a protecting group, preventing undesired side reactions at the piperidine nitrogen. After 12 hours, the mixture is quenched with ammonium chloride, extracted with dichloromethane, and purified via column chromatography to achieve yields of 68–72%.

Alternative Alkylation Using 3-Chlorobenzyl Chloride

Substituting 3-chlorobenzyl chloride for the bromide counterpart reduces cost but requires harsher conditions. A patent describes using potassium carbonate in dimethylformamide (DMF) at 80°C for 24 hours, yielding 58–63% product. While less efficient, this method avoids cryogenic temperatures, simplifying industrial scalability.

Coupling Reactions for Piperidine-Benzyl Bond Formation

Transition metal-catalyzed coupling reactions offer precise control over the piperidine-benzyl linkage, particularly for stereochemically complex variants.

Suzuki-Miyaura Coupling

A palladium-catalyzed Suzuki-Miyaura coupling between tert-butyl 4-boronic acid-piperidine-1-carboxylate and 3-chlorobenzyl bromide has been reported. Using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as a catalyst and sodium carbonate as a base in a toluene/water biphasic system, the reaction achieves 75–80% yield after 6 hours at 100°C. This method is advantageous for introducing functionalized benzyl groups but requires stringent anhydrous conditions.

Copper-Mediated Ullmann-Type Coupling

For halogenated benzyl substrates, copper(I) iodide in combination with N,N′-dimethylcyclohexane-1,2-diamine (DMCDA) facilitates C–N bond formation. A study demonstrated that tert-butyl 4-iodopiperidine-1-carboxylate reacts with 3-chlorobenzylamine in dioxane at 110°C, yielding 65% product after 24 hours. While slower than palladium catalysis, this method avoids precious metals, reducing costs.

The tert-butoxycarbonyl (Boc) group is critical for protecting the piperidine nitrogen during synthesis. Its introduction and removal are pivotal steps influencing overall yield.

Boc Protection of Piperidine

A patent outlines the synthesis of Boc-protected intermediates via reaction with di-tert-butyl dicarbonate (Boc₂O). Piperidine-4-carboxamide is treated with Boc₂O in distilled water and triethylamine at 25°C, followed by extraction and crystallization in acetone to isolate 1-Boc-4-piperidyl urea with >95% purity. Subsequent hydrolysis using sodium hydroxide and bromine yields 1-Boc-4-aminopiperidine, a precursor for further functionalization.

Deprotection and Final Functionalization

Deprotection of the Boc group is achieved with hydrochloric acid in dioxane, regenerating the free amine for benzylation. After deprotection, the amine reacts with 3-chlorobenzaldehyde under reductive amination conditions (sodium cyanoborohydride, methanol, 0°C), affording the final product in 70% yield.

Comparative Analysis of Synthesis Methods

The table below summarizes key parameters for the primary preparation methods:

Industrial-Scale Optimization

Chemical Reactions Analysis

Deprotection of the tert-Butyl Carbamate Group

The tert-butyloxycarbonyl (Boc) group is readily removed under acidic conditions to expose the free piperidine amine, enabling subsequent functionalization:

-

Reagent : Trifluoroacetic acid (TFA, 10–20% v/v) in dichloromethane (DCM).

-

Conditions : Room temperature for 1–2 hours.

-

Outcome : Generates 4-(3-chlorobenzyl)piperidine, which can participate in nucleophilic reactions or serve as a scaffold for further derivatization .

Amide Coupling Reactions

The free amine (post-deprotection) undergoes coupling with carboxylic acids or activated esters to form amides, a key step in drug discovery:

-

Reagents : Hydroxybenzotriazole (HOBt), N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU), or ethyl carbodiimide (EDCI·HCl) with diisopropylethylamine (DIEA).

-

Conditions : Room temperature in DCM or DMF.

-

Example : Reaction with 3-phenyladamantane-1-carboxylic acid yields 1-[(3-phenyladamantan-1-yl)carbonyl]piperidin-4-amine, a compound with potential bioactivity .

Reductive Amination

The piperidine nitrogen can participate in reductive amination with aldehydes or ketones:

-

Reagents : Sodium triacetoxyborohydride (NaBH(OAc)₃) or other borohydride derivatives.

-

Conditions : Inert atmosphere (N₂ or Ar), room temperature.

-

Application : Used to introduce alkyl or aryl groups onto the piperidine scaffold, enhancing structural diversity .

Nucleophilic Aromatic Substitution (SNAr)

The 3-chlorophenyl moiety on the benzyl group can undergo SNAr reactions under activating conditions:

-

Reagents : Amines (e.g., piperidine derivatives) in the presence of K₂CO₃ or Cs₂CO₃.

-

Conditions : Elevated temperatures (80–100°C) in polar aprotic solvents like DMF.

-

Example : Replacement of the chlorine atom with a benzimidazole group to modulate biological activity .

Oxidation Reactions

The benzyl or piperidine groups can be oxidized to introduce carbonyl functionalities:

-

Reagents : Potassium permanganate (KMnO₄) or Dess-Martin periodinane.

-

Conditions : Controlled pH and temperature to avoid over-oxidation.

-

Outcome : Conversion of the benzyl CH₂ group to a ketone or oxidation of the piperidine ring to form N-oxides.

Hydrolysis of the Ester Group

The tert-butyl ester is resistant to mild hydrolysis but can be cleaved under strong acidic or basic conditions:

-

Reagents : Hydrochloric acid (HCl) or lithium hydroxide (LiOH).

-

Conditions : Reflux in aqueous THF or dioxane.

-

Application : Generates the corresponding carboxylic acid for further conjugation .

Mechanistic Insights

-

Deprotection : Protonation of the Boc group’s carbonyl oxygen by TFA leads to carbamate cleavage, releasing CO₂ and tert-butanol .

-

Amide Coupling : Activation of the carboxylic acid via HOBt/HBTU forms an intermediate reactive ester, facilitating nucleophilic attack by the piperidine amine .

-

SNAr : The electron-withdrawing chlorine on the benzyl group activates the aromatic ring for nucleophilic displacement, particularly in the presence of strong bases .

This compound’s modular reactivity enables its use in synthesizing complex molecules, particularly in medicinal chemistry. Future research may explore its utility in metal-catalyzed cross-couplings or photochemical transformations.

Scientific Research Applications

Antidepressant Activity

Research has indicated that derivatives of piperidine, including tert-butyl 4-(3-chlorobenzyl)piperidine-1-carboxylate, exhibit potential antidepressant properties. A study conducted on various piperidine derivatives demonstrated significant reductions in immobility time in forced swim tests, suggesting efficacy in treating depression.

Analgesic Properties

Certain piperidine derivatives have shown analgesic effects comparable to established pain relievers. The compound's structure allows it to interact with pain pathways, making it a candidate for further development as an analgesic agent.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. Preliminary results indicate that it may possess activity against certain pathogens, highlighting its potential in treating infections.

Protecting Group in Organic Reactions

This compound is widely used as a protecting group for amines during chemical reactions. The tert-butoxycarbonyl (Boc) group is stable under various reaction conditions and can be removed under mild acidic conditions, facilitating further functionalization of the piperidine structure .

Intermediate in Synthesis

The compound serves as an important intermediate in the synthesis of more complex molecules, including beta-lactamase inhibitors. These inhibitors are critical in combating antibiotic resistance by enhancing the efficacy of beta-lactam antibiotics when used together .

Enzyme Interaction Studies

Research into the interactions of this compound with various enzymes has revealed its potential to modulate enzyme activity relevant to disease processes. This interaction could pave the way for new therapeutic strategies targeting specific biological pathways.

Case Studies

Several case studies have documented the biological activity of related piperidine compounds:

| Compound | Activity | Reference |

|---|---|---|

| 1-Boc-3-(4-chlorobenzyl)piperidine | Antidepressant | |

| 1-Boc-piperidine | Analgesic | |

| 1-Boc-piperidine derivatives | Antimicrobial |

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-chlorobenzyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Group

tert-Butyl 4-(3-fluorobenzyl)piperidine-1-carboxylate

- Substituent : 3-fluorobenzyl

- This could influence binding affinity in biological targets.

- Molecular Weight: 322.42 g/mol (calculated for C₁₈H₂₅FNO₂) .

tert-Butyl 4-(4-chlorophenyl)piperidine-1-carboxylate

- Substituent : 4-chlorophenyl (direct attachment to piperidine)

tert-Butyl 4-((3,4-difluorobenzyl)amino)piperidine-1-carboxylate

- Substituent: 3,4-difluorobenzyl with an amino linker

- Key Differences: The amino group introduces basicity, while difluoro substitution enhances electron-withdrawing effects. This combination may improve solubility but reduce membrane permeability .

Functional Group Modifications

tert-Butyl 4-(aminomethyl)-4-(3-chlorobenzyl)piperidine-1-carboxylate

- Modification: Addition of an aminomethyl group at the 4-position.

- However, this compound is listed as discontinued, suggesting synthetic or stability challenges .

tert-Butyl 4-(cyanomethyl)piperidine-1-carboxylate

- Modification: Cyanomethyl substituent.

- Key Differences: The electron-withdrawing cyano group enhances reactivity in nucleophilic substitutions or cycloadditions, making it a versatile intermediate for further derivatization .

Piperidine vs. Piperazine Derivatives

tert-Butyl 4-(3-chlorobenzyl)piperazine-1-carboxylate

- Structural Difference : Piperazine ring (two nitrogen atoms) instead of piperidine.

- Piperazine derivatives often exhibit enhanced solubility but reduced metabolic stability compared to piperidine analogs .

Data Table: Key Properties of Selected Analogs

Biological Activity

tert-Butyl 4-(3-chlorobenzyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, related compounds, and relevant research findings.

Structure and Properties

The compound features a piperidine ring substituted with a tert-butyl group and a 3-chlorobenzyl moiety. Its molecular formula is CHClNO, with a molecular weight of approximately 284.78 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may inhibit enzyme activity by binding to active sites, thus preventing substrate interaction and catalysis. This mechanism can lead to various biological outcomes depending on the target involved.

Biological Activities

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

- Antimicrobial Activity : Some studies have shown that related compounds possess antimicrobial properties, making them potential candidates for antibiotic development.

- Anti-inflammatory Effects : The compound has been evaluated for its ability to modulate inflammatory pathways, particularly in models of acute inflammation.

- Cytotoxicity : Investigations into the cytotoxic effects on various cancer cell lines suggest that this compound may possess anticancer properties.

Case Studies and Research Findings

A variety of studies have explored the biological activity of this compound and its analogs:

- Inhibition Studies : A study demonstrated that derivatives of this compound could inhibit specific enzymes involved in metabolic pathways, leading to decreased cell proliferation in cancer models .

- Structure-Activity Relationship (SAR) : Research has established SAR profiles for this compound, highlighting how modifications to the piperidine ring or substituents can enhance or diminish biological activity. For example, the introduction of an amino group at position four significantly increased its cytotoxic effects against certain cancer cell lines.

- Biological Evaluation : In vitro assays have shown that the compound exhibits concentration-dependent effects on inflammatory markers, suggesting potential therapeutic applications in treating inflammatory diseases .

Comparative Analysis

The following table summarizes the biological activities of related compounds compared to this compound:

| Compound Name | Structural Features | Biological Activity | Notes |

|---|---|---|---|

| This compound | Piperidine ring with tert-butyl and chlorobenzyl groups | Antimicrobial, anti-inflammatory | Potential scaffold for drug development |

| tert-Butyl 4-(phenylamino)piperidine-1-carboxylate | Phenylamino substitution | Enhanced cytotoxicity | Used as an intermediate in fentanyl synthesis |

| tert-Butyl 4-(4-chlorophenyl)piperidine-1-carboxylate | Para-chloro phenyl substitution | Different receptor binding profiles | Exhibits varied pharmacological properties |

Q & A

Q. What are the recommended methods for synthesizing and characterizing tert-Butyl 4-(3-chlorobenzyl)piperidine-1-carboxylate?

Synthesis typically involves multi-step reactions, such as coupling 3-chlorobenzyl halides with piperidine intermediates under controlled conditions. For example, sodium hydride (NaH) can deprotonate the piperidine nitrogen, enabling alkylation with 3-chlorobenzyl bromide in anhydrous tetrahydrofuran (THF) at 0–5°C . Post-reaction purification via silica gel chromatography is critical to isolate the product. Characterization relies on ¹H/¹³C-NMR to confirm substitution patterns (e.g., integration ratios for benzyl protons) and mass spectrometry (ESI-MS) to verify molecular weight . Purity assessment via HPLC (≥95%) is recommended to exclude unreacted starting materials .

Q. How should researchers safely handle this compound in the laboratory?

Key safety measures include:

- Personal Protective Equipment (PPE): Flame-resistant lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols, as acute toxicity (Category 4 for oral/dermal/inhalation routes) is reported .

- Spill Management: Absorb spills with inert material (e.g., vermiculite), seal in containers, and dispose as hazardous waste .

- Fire Safety: Use CO₂ or dry powder extinguishers; avoid water jets due to risk of toxic fumes (e.g., chlorinated compounds) .

Q. What analytical techniques are used to confirm the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR): ¹³C-NMR identifies the tert-butyl carbonyl signal (~155 ppm) and benzyl aromatic carbons (110–140 ppm) .

- Infrared Spectroscopy (IR): Peaks at ~1680 cm⁻¹ confirm the carbamate (C=O) group .

- High-Resolution Mass Spectrometry (HRMS): Exact mass matching within 5 ppm error ensures molecular formula accuracy .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data for this compound?

Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent concentrations). Strategies include:

- Comparative Dose-Response Studies: Test the compound alongside positive controls (e.g., chloroquine for antimalarial assays) under standardized protocols .

- Metabolite Profiling: Use LC-MS to identify degradation products or reactive intermediates that may alter activity .

- Structural Analog Comparison: Evaluate analogs (e.g., 3-nitrobenzyl derivatives) to isolate substituent effects on target binding .

Q. What strategies optimize the compound’s solubility for in vivo pharmacokinetic studies?

- Co-solvent Systems: Use DMSO:water (≤10% v/v) or cyclodextrin-based solutions to enhance aqueous solubility .

- Salt Formation: React the free base with HCl to form a hydrochloride salt, improving bioavailability .

- Nanoparticle Encapsulation: Lipid-based carriers can increase circulation time and reduce off-target effects .

Q. How can this compound be utilized in PROTAC (Proteolysis-Targeting Chimera) development?

The tert-butyl carbamate group serves as a stable linker for conjugating target-binding moieties (e.g., PDEδ ligands) to E3 ubiquitin ligase recruiters (e.g., thalidomide derivatives). Key steps include:

Q. What experimental designs are recommended for assessing its environmental toxicity?

- Aquatic Toxicity Assays: Follow OECD Test Guideline 201 using Daphnia magna to determine EC₅₀ values .

- Soil Mobility Studies: Column chromatography with labeled compound (¹⁴C) to track adsorption/leaching in loam or clay soils .

- Degradation Kinetics: Monitor hydrolysis rates under varying pH (4–10) and UV exposure to model environmental persistence .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.